![molecular formula C19H19N3OS2 B2805375 N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864855-99-2](/img/structure/B2805375.png)
N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
“N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound with the linear formula C21H23N3O2S3 . It is a derivative of 1,3,4-thiadiazole , a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” is characterized by the presence of a thiadiazole ring, which exhibits electron-accepting properties . The compound has a molecular weight of 445.628 .Scientific Research Applications
Glutaminase Inhibitors
Compounds similar to "N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide" have been studied for their potential as glutaminase inhibitors. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated for their inhibition of kidney-type glutaminase (GLS), showing potential in attenuating the growth of human lymphoma cells both in vitro and in vivo due to their allosteric inhibition properties, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Anticancer Screening
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for their anticancer activities against different cancer cell lines. Some derivatives showed promising cytotoxic results against breast cancer, suggesting the potential of these compounds as anticancer agents (Abu-Melha, 2021).
Anticonvulsant Evaluation
Research into benzothiazole‐1,3,4‐thiadiazole conjugates has shown that these compounds possess significant anticonvulsant activity. Preliminary screenings, employing the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) test, indicated minimal neurotoxicity, making them promising candidates for further exploration in anticonvulsant drug development (Siddiqui et al., 2013).
Antibacterial and Antiviral Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were designed, synthesized, and evaluated for their antibacterial, antifungal, and antiviral activities. Some compounds exhibited good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), suggesting their potential use as molecular templates for developing highly-efficient antiviral and antibacterial agents (Tang et al., 2019).
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiadiazole-containing compounds are known to interact strongly with biological targets due to their mesoionic nature, which allows them to cross cellular membranes .
Biochemical Pathways
Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiadiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The mesoionic nature of thiadiazoles, which allows them to cross cellular membranes, suggests that they may be influenced by the cellular environment .
properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-9-13(2)17(14(3)10-12)20-16(23)11-24-19-21-18(22-25-19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRJWOOPESXLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide |
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